REACTION_CXSMILES
|
[OH-].[Na+].C[O:4][C:5](=[O:35])[C:6]1[C:7](=[CH:12][C:13]([O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[NH:23][C:24](=[O:34])[C:25]2[CH:30]=[CH:29][CH:28]=[C:27]([N+:31]([O-:33])=[O:32])[CH:26]=2)=[CH:14][CH:15]=1)[C:8]([O:10]C)=[O:9].Cl>O1CCOCC1>[N+:31]([C:27]1[CH:26]=[C:25]([CH:30]=[CH:29][CH:28]=1)[C:24]([NH:23][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[O:16][C:13]1[CH:12]=[C:7]([C:8]([OH:10])=[O:9])[C:6](=[CH:15][CH:14]=1)[C:5]([OH:35])=[O:4])=[O:34])([O-:33])=[O:32] |f:0.1|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
4-(2-(3-nitrobenzoylamino)-phenoxy)phthalic acid dimethylester
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
COC(C=1C(C(=O)OC)=CC(=CC1)OC1=C(C=CC=C1)NC(C1=CC(=CC=C1)[N+](=O)[O-])=O)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to <10° C.
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The crystals were dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)NC2=C(OC=3C=C(C(C(=O)O)=CC3)C(=O)O)C=CC=C2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 68.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |